Pikromycin

Description

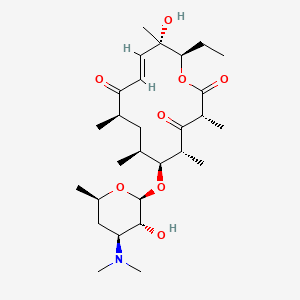

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBOFAUUTZOQE-VSLWXVDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026584 | |

| Record name | Picromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19721-56-3 | |

| Record name | Pikromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architecture of a Macrolide: A Technical Guide to the Structure and Stereochemistry of Pikromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pikromycin, a pioneering macrolide antibiotic isolated from Streptomyces venezuelae, represents a fascinating case study in natural product biosynthesis and stereochemical control.[1] This technical guide provides an in-depth exploration of the intricate three-dimensional structure and precise stereochemistry of this compound. We will delve into the biosynthetic machinery responsible for its assembly, the experimental methodologies used to elucidate its structure, and the critical interplay between its architecture and biological function. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, antibiotic development, and the engineering of biosynthetic pathways.

Chemical Structure and Physicochemical Properties

This compound is a 14-membered macrolide antibiotic characterized by a lactone ring, a deoxyamino sugar (D-desosamine), and multiple chiral centers.[1][2] Its complex structure is the result of a highly programmed biosynthetic assembly line.

The IUPAC name for this compound is (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H47NO8 | PubChem[2] |

| Molecular Weight | 525.7 g/mol | PubChem[2] |

| Monoisotopic Mass | 525.33016746 Da | PubChem[2] |

| Class | Macrolide Antibiotic, Polyketide | PubChem[2] |

Stereochemistry: The Blueprint for Activity

The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule contains numerous stereocenters, each established with high fidelity during its biosynthesis. The stereochemical configuration dictates the molecule's conformation and its ability to bind to the bacterial 23S rRNA, thereby inhibiting protein synthesis.[3]

The defined stereochemistry arises from the stereospecific reactions catalyzed by the ketoreductase (KR) domains within the this compound polyketide synthase (PKS).[4] These enzymes control the orientation of hydroxyl and methyl groups introduced during the elongation of the polyketide chain.

Biosynthesis: A Masterclass in Molecular Assembly

This compound is assembled by a type I modular polyketide synthase (PKS) system in Streptomyces venezuelae.[1][3] This enzymatic assembly line is encoded by the pikA gene cluster, which consists of four large, multifunctional proteins: PikAI, PikAII, PikAIII, and PikAIV.[3][5] These proteins contain a series of modules, with each module responsible for one cycle of polyketide chain extension and modification.[3]

The biosynthesis can be summarized in the following key stages:

-

Initiation: A propionyl-CoA starter unit is loaded onto the PKS.

-

Elongation: The polyketide chain is sequentially extended through six modules, with each module adding a methylmalonyl-CoA extender unit and performing specific reductive steps (or none at all).[3][6] The stereochemistry at each new chiral center is determined by the specific domains within each module.

-

Termination and Cyclization: The completed linear polyketide chain is released from the PKS by a thioesterase (TE) domain, which also catalyzes the macrolactonization to form the 14-membered ring, narbonolide.[3][7]

-

Post-PKS Modifications: The narbonolide core undergoes two crucial modifications:

-

Glycosylation: The enzyme DesVII attaches the deoxy sugar TDP-D-desosamine to the C-5 hydroxyl group of narbonolide, forming narbomycin.[1][8]

-

Hydroxylation: The cytochrome P450 monooxygenase, PikC, catalyzes the stereospecific hydroxylation at the C-12 position of narbomycin to yield the final product, this compound.[1][3]

-

Interestingly, the this compound PKS can also produce a 12-membered macrolactone, 10-deoxymethynolide, through early chain termination, highlighting the remarkable flexibility of this biosynthetic pathway.[3][5]

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of this compound have been established through a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.[9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise position of each atom can be modeled.[10][11]

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization:

-

Dissolve highly purified this compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate).

-

Employ a slow evaporation or vapor diffusion technique. In vapor diffusion, a drop of the this compound solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly increasing the concentration to the point of crystallization.

-

Screen various solvents, precipitants, and temperatures to obtain single, diffraction-quality crystals (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (cryo-cooling, ~100 K) to minimize radiation damage.

-

Position the crystal in a focused beam of monochromatic X-rays (often from a synchrotron source for high intensity).

-

Rotate the crystal and collect the diffraction patterns (reflections) on a detector (e.g., CCD or pixel detector) over a wide range of angles.[10]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the "phase problem" using direct methods or other techniques to generate an initial electron density map.

-

Build an atomic model of this compound into the electron density map using specialized software.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to improve the agreement between the model and the observed diffraction pattern. The quality of the final structure is assessed using metrics like the R-factor and R-free.[11]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H47NO8 | CID 5282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a bioactive 51-membered macrolide complex by activation of a silent polyketide synthase in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Priming enzymes from the this compound synthase reveal how assembly line ketosynthases catalyze carbon-carbon chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of molecular recognition in the this compound polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. proteopedia.org [proteopedia.org]

Pikromycin polyketide synthase (PKS) gene cluster

An In-depth Technical Guide to the Pikromycin Polyketide Synthase (PKS) Gene Cluster

Audience: Researchers, scientists, and drug development professionals.

Introduction

The macrolide antibiotic this compound, first isolated in 1951, is a canonical example of a natural product synthesized by a modular Type I polyketide synthase (PKS).[1] Produced by the Gram-positive bacterium Streptomyces venezuelae, this compound serves as a crucial model system for studying PKS mechanisms and for the development of combinatorial biosynthesis strategies.[2][3] While not a clinically prominent antibiotic itself, its scaffold is a valuable starting point for the semi-synthesis of next-generation ketolide antibiotics, which are effective against multi-drug-resistant pathogens.[2][4]

The this compound biosynthetic pathway is remarkable for its metabolic diversity, generating not one, but a suite of six structurally related macrolide antibiotics from a single gene cluster.[2] This diversity arises from the unusual flexibility of its PKS and post-PKS tailoring enzymes. This guide provides a comprehensive technical overview of the this compound PKS gene cluster, its enzymatic machinery, the biosynthetic pathways it governs, and the experimental methodologies used to elucidate its function.

Architecture of the this compound (pik) Gene Cluster

The entire pik biosynthetic gene cluster from S. venezuelae spans approximately 60 kb and contains 18 open reading frames (ORFs).[5] These genes are organized into distinct loci responsible for polyketide synthesis, deoxysugar biosynthesis, post-PKS modification, and regulation.[2][5][6]

The primary loci are:

-

pikA (PKS locus): Comprises four large genes, pikAI, pikAII, pikAIII, and pikAIV, which encode the four multifunctional PKS proteins responsible for synthesizing the macrolactone core.[5]

-

des (Deoxysugar locus): Contains the genes (DesI-DesVIII) required for the synthesis of the deoxysugar TDP-D-desosamine from D-glucose-1-phosphate and its subsequent attachment to the macrolactone core.[1][2]

-

pikC (Hydroxylase locus): A single gene encoding a versatile cytochrome P450 hydroxylase that performs the final hydroxylation step.[2][5]

-

pikD (Regulatory locus): Contains a gene encoding a putative transcriptional activator, PikD, which belongs to the LAL (large ATP-binding regulators of the LuxR family) and is essential for the transcription of the pikA genes.[6][7]

-

pikR (Resistance locus): Includes divergently transcribed genes, pikRI and pikRII, involved in self-resistance.[6]

Caption: Organization of the core loci within the this compound biosynthetic gene cluster.

The PikA Polyketide Synthase: A Bimodular System

Each module contains a specific set of catalytic domains:

-

Acyltransferase (AT): Selects and loads the correct extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheinyl arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation, extending the polyketide chain by two carbons.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

-

Thioesterase (TE): The terminal domain that catalyzes the release and macrolactonization of the completed polyketide chain.[2][9]

A unique feature of the PikPKS is its ability to produce two different macrolactone rings. Premature termination of the polyketide chain after module 5 (located on PikAIII) leads to the 12-membered ring, 10-deoxymethynolide.[2][9] If the chain is passed to module 6 (on PikAIV), it undergoes one final extension to produce the 14-membered ring, narbonolide.[2][8][9]

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its related macrolides is a multi-stage process involving polyketide chain assembly, deoxysugar synthesis, glycosylation, and hydroxylation.

-

Macrolactone Formation: The PikA PKS assembly line synthesizes two primary products. The hexaketide intermediate attached to the ACP of Module 5 can be prematurely cyclized by the TE domain of PikAIV to form the 12-membered macrolactone, 10-deoxymethynolide . Alternatively, the hexaketide is passed to Module 6 for one final extension, and the resulting heptaketide is cyclized to form the 14-membered macrolactone, narbonolide .[2][10]

-

Deoxysugar Synthesis: Concurrently, the des locus enzymes convert TDP-glucose into TDP-D-desosamine.[1][2]

-

Glycosylation: The glycosyltransferase DesVII exhibits remarkable substrate flexibility, attaching the TDP-D-desosamine sugar to both 10-deoxymethynolide (forming YC-17 ) and narbonolide (forming narbomycin ).[2][5]

-

Hydroxylation: The cytochrome P450 hydroxylase, PikC, performs the final tailoring step. It hydroxylates narbomycin at the C-12 position to yield This compound .[1][5] PikC also displays broad substrate tolerance, hydroxylating YC-17 at either C-10 or C-12 to produce methymycin and neomethymycin , respectively.[2]

Caption: The bifurcated biosynthetic pathway leading to this compound and related macrolides.

Quantitative Data Summary

The study of the this compound pathway has generated valuable quantitative data, particularly from heterologous expression and precursor feeding experiments. These studies are crucial for understanding pathway efficiency and for engineering strains with improved production titers.

Table 1: Production Titers from Heterologous Expression of PKS Gene Clusters

| PKS System Expressed | Host Strain | Product | Titer | Citation |

|---|---|---|---|---|

| Tylosin PKS | S. venezuelae (Δpik) | Tylactone (16-membered) | 0.5 mg/L | |

| Tylosin PKS (fed Butyrate) | S. venezuelae (Δpik) | Tylactone | 1.4 mg/L (2.8-fold increase) | [11] |

| This compound Cluster (pPik001) | S. lividans | 10-Deoxymethynolide | Detected | [12] |

| This compound Cluster (Tandem) | S. lividans | 10-Deoxymethynolide & this compound | Overproduction Confirmed | [12] |

| Refactored this compound Synthase | E. coli | Narbonolide | 85 mg/L | [13] |

| Refactored this compound Synthase | E. coli | Narbomycin | 37 mg/L |[13] |

Table 2: Results of Gene Disruption Experiments in S. venezuelae

| Gene Disrupted | Phenotype | Conclusion | Citation |

|---|---|---|---|

| pikAI | No macrolide production | PikA PKS is required for both 12- and 14-membered ring formation. | [5][14] |

| desVII | Accumulation of 10-deoxymethynolide and narbonolide | DesVII is the glycosyltransferase for both macrolactone cores. | [2] |

| pikC | Accumulation of YC-17 and narbomycin | PikC is the sole hydroxylase for both macrolide substrates. |[5][14] |

Key Experimental Protocols

The characterization of the pik cluster has relied on a variety of genetic and biochemical techniques. Below are generalized protocols for key experimental approaches.

Gene Disruption via Insertional Mutagenesis

This method is used to inactivate a specific gene to study its function, as demonstrated in the analysis of pikAI and pikC.[5][14]

-

Construct Design: An internal fragment of the target gene (e.g., pikAI) is cloned into a temperature-sensitive, non-replicating suicide vector containing an antibiotic resistance marker (e.g., apramycin).

-

Protoplast Transformation: The resulting plasmid is introduced into S. venezuelae protoplasts.

-

Selection of Integrants: The culture is grown at a non-permissive temperature (e.g., 37°C) on media containing the selection antibiotic. Only cells where the plasmid has integrated into the chromosome via homologous recombination will survive. This single-crossover event disrupts the target gene.

-

Genomic DNA Verification: Southern blot analysis or PCR is performed on genomic DNA from the resistant colonies to confirm that the plasmid has integrated at the correct locus.

-

Metabolite Analysis: The mutant strain is cultured, and the fermentation broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare its metabolic profile to the wild-type strain, identifying accumulated intermediates or the absence of final products.

Caption: A generalized workflow for studying gene function via insertional mutagenesis.

Heterologous Expression of the PKS Cluster

Expressing the entire pik cluster in a different host strain is a powerful technique for improving titers and creating engineered pathways.[11][12]

-

Cluster Cloning: The ~60 kb pik gene cluster is cloned from S. venezuelae genomic DNA into a suitable large-construct vector, such as a Streptomyces Artificial Chromosome (pSBAC).[12] This can be achieved by engineering restriction sites flanking the cluster and using site-specific recombination.

-

Host Strain Selection: A suitable heterologous host is chosen, often one that is genetically well-characterized, grows faster, and lacks competing secondary metabolite pathways (e.g., S. lividans or an engineered S. venezuelae strain with its native cluster deleted).[11][12]

-

Conjugation/Transformation: The vector containing the pik cluster is transferred into the new host strain, typically via intergeneric conjugation from E. coli.

-

Culture and Fermentation: The engineered host strain is grown under optimized fermentation conditions. Precursors or metabolic enhancers may be added to the medium to boost production.[11]

-

Product Analysis: The production of this compound-related macrolides is quantified using analytical techniques like HPLC and LC-MS.[12]

Precursor Feeding (Mutasynthesis)

This technique involves feeding synthetic analogues of natural biosynthetic intermediates to a mutant strain that is blocked in the early stages of the pathway. It is used to generate novel natural product derivatives.[15]

-

Strain Generation: A mutant of S. venezuelae is created with a catalytically inactive or deleted PikAI enzyme, which is responsible for the first two extension modules. This strain cannot produce any macrolides on its own.[15]

-

Precursor Synthesis: A triketide intermediate (the natural product of the first two modules) or an analogue thereof is chemically synthesized and activated as an N-acetylcysteamine (SNAC) thioester.[15]

-

Feeding Experiment: The synthetic precursor is added to the culture medium of the growing mutant strain.

-

Metabolite Production and Analysis: The downstream PKS modules (PikAII-AIV) in the mutant strain take up and process the synthetic precursor, completing the biosynthesis. The resulting novel this compound analogues are extracted and characterized by MS and NMR.[15] This approach led to the creation of ∆15,16-dehydrothis compound, which showed improved antimicrobial activity.[15]

Applications in Drug Development and Combinatorial Biosynthesis

The detailed understanding of the this compound PKS system provides a powerful toolkit for metabolic engineering and drug discovery.[3][16] Its flexible enzymes and modular architecture make it a prime target for combinatorial biosynthesis, an approach that aims to create novel, non-natural compounds by genetically manipulating biosynthetic pathways.

Key strategies include:

-

Module Swapping: Replacing a module from the PikPKS with one from another PKS (e.g., from the erythromycin or tylosin synthase) can create hybrid macrolides with altered stereochemistry or side chains.[17]

-

Domain Engineering: Altering the specificity of AT domains can lead to the incorporation of different extender units. Site-specific mutation of the TE domain has also been shown to generate a more effective catalyst with broader substrate flexibility.[18]

-

Pathway Refactoring: Re-engineering and expressing the entire synthase in a more tractable host like E. coli simplifies genetic manipulation and can lead to significantly higher titers of specific intermediates, providing a platform for generating libraries of macrolide derivatives.[13]

These approaches leverage the biosynthetic power of the PikPKS to generate novel ketolides, potentially leading to the discovery of new antibiotics with improved efficacy and the ability to overcome existing resistance mechanisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and combinatorial biosynthesis of this compound-related macrolides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 5. pnas.org [pnas.org]

- 6. Characterization and Analysis of the PikD Regulatory Factor in the this compound Biosynthetic Pathway of Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interrogating the Molecular Basis for Multiple Macrolactone Ring Formation by the this compound Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Heterologous expression of this compound biosynthetic gene cluster using Streptomyces artificial chromosome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Refactoring the this compound synthase for the modular biosynthesis of macrolide antibiotics in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. experts.umn.edu [experts.umn.edu]

- 16. Combinatorial Biosynthesis and the this compound Pathway - David Sherman [grantome.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physicochemical Properties of Pikromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pikromycin, a macrolide antibiotic produced by Streptomyces venezuelae, holds significance as a scaffold for the development of new anti-infective agents. A thorough understanding of its physicochemical properties is paramount for its effective development, formulation, and therapeutic application. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental methodologies, and illustrates its mechanism of action through a signaling pathway diagram.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₇NO₈ | [1] |

| Molecular Weight | 525.67 g/mol | |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not explicitly reported. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[2] Quantitative data in other common solvents is not readily available. | |

| pKa | Not explicitly reported. For macrolides in general, pKa values typically range from 7.5 to 9.[3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely accepted technique for its determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be performed in triplicate.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the aqueous solubility is low. The ionic strength of the solution is maintained with an electrolyte such as KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, often calculated using the Henderson-Hasselbalch equation or by analyzing the derivative of the titration curve.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S rRNA component of the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[4][5] This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of translation.

The interaction is primarily with domain V of the 23S rRNA.[5][6] The desosamine sugar moiety of this compound plays a crucial role in this binding.[4] By blocking the NPET, this compound prevents the elongation of proteins, which is essential for bacterial viability.

Signaling Pathway Diagram: this compound's Inhibition of Bacterial Translation

Caption: Inhibition of bacterial protein synthesis by this compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties. The elucidation of its mechanism of action, centered on the blockade of the nascent peptide exit tunnel in the bacterial ribosome, offers a clear rationale for its antibiotic activity and a foundation for future drug development efforts. Further experimental determination of the melting point, a comprehensive solubility profile, and the pKa of this compound will be invaluable for optimizing its formulation and delivery as a therapeutic agent.

References

- 1. This compound | C28H47NO8 | CID 5282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural Basis for Substrate Anchoring, Active Site Selectivity, and Product Formation by P450 PikC from Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Role of PikC: A Cytochrome P450 Hydroxylase in Macrolide Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PikC is a cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of the macrolide antibiotic pikromycin and related compounds in Streptomyces venezuelae.[1][2] This enzyme is of significant interest to researchers and drug development professionals due to its remarkable substrate flexibility and regioselectivity, making it a valuable tool for the chemoenzymatic synthesis of novel macrolide antibiotics. This guide provides an in-depth overview of PikC's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Catalytic Versatility

PikC is the sole P450 hydroxylase within the this compound gene cluster and is responsible for the hydroxylation of macrolide intermediates, a key step in generating structural diversity and enhancing the biological activity of these natural products.[1][2] The enzyme exhibits unparalleled flexibility, acting on both 12- and 14-membered macrolactone rings.[1][2][3]

Specifically, PikC catalyzes the following key hydroxylation reactions:

-

14-membered ring macrolides: It hydroxylates narbomycin at the C12 position to produce the antibiotic this compound.[1] It can also catalyze hydroxylation at the C14 position of narbomycin to yield neothis compound, and a subsequent dihydroxylation at both C12 and C14 to form novathis compound.[1]

-

12-membered ring macrolides: PikC hydroxylates YC-17 at the C10 position to generate methymycin or at the C12 position to yield neomethymycin.[1] Dihydroxylation at both C10 and C12 results in the formation of novamethymycin.[1]

This remarkable catalytic promiscuity provides a natural mechanism for generating a suite of related macrolide antibiotics from a common set of precursors.

Substrate Recognition and Active Site

The crystal structure of PikC has revealed key insights into its mechanism of substrate binding and catalysis. A critical feature for substrate recognition is the presence of a desosamine sugar moiety on the macrolide substrate.[4][5] This sugar acts as an anchor, forming a salt bridge and a network of hydrogen bonds with specific amino acid residues within the active site, thereby positioning the macrolactone ring for regioselective hydroxylation.[4][5]

Site-directed mutagenesis studies have identified specific glutamate residues (Glu-94 for YC-17 and Glu-85 for narbomycin) as being crucial for forming this salt bridge and thus for substrate binding.[5] The flexibility in substrate accommodation is attributed to the existence of alternative binding pockets for the desosamine anchor, rather than a conventional induced-fit mechanism.[5]

Quantitative Data on PikC Function

The following table summarizes key quantitative data related to the enzymatic activity and substrate specificity of PikC and its engineered variants.

| Substrate | Enzyme Variant | Product(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |

| Narbomycin | Wild-type PikC | This compound (C12-OH), Neothis compound (C14-OH) | Data not found | Data not found | Data not found | [1] |

| YC-17 | Wild-type PikC | Methymycin (C10-OH), Neomethymycin (C12-OH) | Data not found | Data not found | Data not found | [1] |

| Non-natural Substrates | PikC(D50N) | Hydroxylated products | Data not found | Up to 38-fold increase vs. WT | Data not found | [6] |

| Aglycones (6 & 7) | PikCH238pAcF | C10-hydroxylated aglycone, C12-hydroxylated aglycone | Data not found | Significant hydroxylation activity | Data not found | [4] |

Note: While several studies describe the catalytic activity of PikC, specific kinetic parameters (Km, kcat) were not consistently reported in the reviewed literature.

Experimental Protocols

Expression and Purification of PikC

A detailed protocol for the expression and purification of PikC is essential for in vitro characterization. While specific media compositions and induction parameters can vary, a general workflow is as follows:

-

Gene Cloning: The pikC gene is cloned into a suitable expression vector, often containing a polyhistidine tag for affinity purification.

-

Host Strain: Escherichia coli is commonly used as the expression host.

-

Culture Growth: Cells are grown in a rich medium (e.g., Luria-Bertani) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Induction: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (12-24 hours) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The His-tagged PikC protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Hydroxylation Assay

To determine the catalytic activity and substrate specificity of PikC, in vitro assays are performed.

-

Reaction Mixture: A typical reaction mixture contains the purified PikC enzyme, the macrolide substrate, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regeneration system.

-

Redox Partners: Cytochrome P450 enzymes require electron transfer partners for activity. For PikC, this typically involves a system like spinach ferredoxin and ferredoxin-NADP+ reductase, along with NADPH as the electron donor.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.

-

Product Extraction: The hydroxylated macrolide products are extracted into the organic phase.

-

Analysis: The extracted products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the function of specific amino acid residues in substrate binding and catalysis.

-

Primer Design: Primers containing the desired mutation are designed to anneal to the expression vector containing the pikC gene.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers to amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme, such as DpnI.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Functional Analysis: The mutant PikC protein is then expressed, purified, and its catalytic activity is assessed using the in vitro hydroxylation assay described above.

Visualizations

This compound Biosynthetic Pathway

Caption: The late stages of the this compound biosynthetic pathway.

Experimental Workflow for PikC Characterization

Caption: A typical experimental workflow for characterizing PikC.

Conclusion and Future Prospects

PikC stands out as a remarkably versatile biocatalyst with significant potential in synthetic biology and drug development.[1] Its ability to hydroxylate a range of macrolide substrates at multiple positions provides a powerful tool for generating novel antibiotic derivatives.[1][2] Further research, including the detailed kinetic characterization of its reactions and the continued exploration of its substrate scope through protein engineering, will undoubtedly unlock new avenues for the production of next-generation macrolide therapeutics. The engineering of PikC to accept aglycone substrates has already demonstrated the potential to rewire the this compound biosynthetic pathway, opening up possibilities for creating unnatural macrolide derivatives with potentially improved pharmacological properties.[4]

References

- 1. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Unnatural activities and mechanistic insights of cytochrome P450 PikC gained from site-specific mutagenesis by non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural basis for substrate anchoring, active site selectivity, and product formation by P450 PikC from Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Developing New Antibiotics Using Computationally-Guided Protein Engine" by Lawrence R. Furan [digitalcommons.macalester.edu]

An In-depth Technical Guide to Desosamine Sugar Biosynthesis for Pikromycin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of desosamine, a crucial deoxyamino sugar moiety of the macrolide antibiotic pikromycin produced by Streptomyces venezuelae. Understanding this intricate pathway is paramount for the rational design and combinatorial biosynthesis of novel, more effective macrolide antibiotics.

Introduction to this compound and the Significance of Desosamine

This compound, a 14-membered macrolide antibiotic, is produced by the soil bacterium Streptomyces venezuelae.[1][2] Like other macrolides, its biological activity is critically dependent on the presence of one or more deoxysugar units attached to the macrolactone ring. In the case of this compound, this sugar is D-desosamine (a 3-(dimethylamino)-3,4,6-trideoxyhexose), which plays an essential role in conferring biological activity to its parent aglycone.[3] The this compound biosynthetic gene cluster contains a set of genes, designated des, which are responsible for the synthesis of TDP-D-desosamine, the activated precursor for glycosylation.[1][2]

The Desosamine Biosynthetic Pathway

The biosynthesis of TDP-D-desosamine from the primary metabolite glucose-1-phosphate is a multi-step enzymatic process encoded by the des gene cluster (desI-desVIII) within the this compound biosynthetic gene cluster.[1][2] The pathway involves a series of oxidation, reduction, epimerization, transamination, and methylation reactions.

Enzymatic Steps

The biosynthesis of TDP-D-desosamine proceeds through the following key enzymatic steps:

-

TDP-D-glucose synthesis: The pathway initiates with the conversion of glucose-1-phosphate and dTTP to TDP-D-glucose, catalyzed by the glucose-1-phosphate thymidylyltransferase, DesIII .

-

Dehydration: The TDP-D-glucose 4,6-dehydratase, DesIV , then catalyzes the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose.[4]

-

Amination at C4: The PLP-dependent aminotransferase, DesI , facilitates the transfer of an amino group from an amino acid donor (e.g., glutamate) to the C4 position of TDP-4-keto-6-deoxy-D-glucose, yielding TDP-4-amino-4,6-dideoxy-D-glucose.[3]

-

Deamination and Reduction at C4: The radical S-adenosylmethionine (SAM) enzyme, DesII , catalyzes the deamination of TDP-4-amino-4,6-dideoxy-D-glucose to produce TDP-3-keto-4,6-dideoxy-D-glucose.[3][5] This is a complex reaction involving a [4Fe-4S] cluster.[3][5]

-

Amination at C3: Another PLP-dependent aminotransferase, DesV , installs an amino group at the C3 position of TDP-3-keto-4,6-dideoxy-D-glucose, forming TDP-3-amino-3,4,6-trideoxy-D-glucose.[1]

-

N,N-dimethylation: The final step in the biosynthesis of the sugar is the twofold methylation of the C3-amino group, catalyzed by the S-adenosylmethionine-dependent N,N-dimethyltransferase, DesVI , to yield TDP-D-desosamine.[6]

-

Glycosylation: The glycosyltransferase DesVII , in conjunction with its auxiliary protein DesVIII , transfers the desosamine moiety from TDP-D-desosamine to the macrolactone aglycone (narbonolide or 10-deoxymethynolide).[1][2]

Genetic Regulation

The expression of the des gene cluster is tightly regulated. The pikD gene, located within the this compound cluster, encodes a transcriptional activator, PikD, which positively regulates the expression of the des genes, as well as other genes in the this compound biosynthetic pathway. Overexpression of pikD has been shown to enhance the production of desosaminylated macrolides.

Quantitative Data on Desosamine Biosynthetic Enzymes

The following table summarizes the available quantitative data for the enzymes of the desosamine biosynthetic pathway. Further research is required to fully characterize the kinetic parameters of all enzymes involved.

| Enzyme | Gene | EC Number | Substrate(s) | Product(s) | Km | kcat | Optimal pH | Optimal Temp. (°C) |

| DesI | desI | 2.6.1.- | TDP-4-keto-6-deoxy-D-glucose, L-glutamate | TDP-4-amino-4,6-dideoxy-D-glucose, α-ketoglutarate | N/A | N/A | N/A | N/A |

| DesII | desII | 4.3.1.- | TDP-4-amino-4,6-dideoxy-D-glucose, SAM | TDP-3-keto-4,6-dideoxy-D-glucose, 5'-deoxyadenosine, L-methionine, ammonia | N/A | N/A | ~8.0 | N/A |

| DesIII | desIII | 2.7.7.24 | Glucose-1-phosphate, dTTP | TDP-D-glucose, PPi | N/A | N/A | N/A | N/A |

| DesIV | desIV | 4.2.1.46 | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose, H2O | N/A | N/A | N/A | N/A |

| DesV | desV | 2.6.1.- | TDP-3-keto-4,6-dideoxy-D-glucose, L-glutamate | TDP-3-amino-3,4,6-trideoxy-D-glucose, α-ketoglutarate | N/A | N/A | ~7.5 | N/A |

| DesVI | desVI | 2.1.1.- | TDP-3-amino-3,4,6-trideoxy-D-glucose, SAM | TDP-D-desosamine, SAH | N/A | N/A | N/A | N/A |

| DesVII | desVII | 2.4.1.- | TDP-D-desosamine, Narbonolide | Narbomycin, TDP | N/A | N/A | N/A | N/A |

| DesVIII | desVIII | - | - | - | - | - | - | - |

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of desosamine biosynthesis.

Heterologous Expression and Purification of His-tagged Des Enzymes

This protocol describes the general procedure for the expression of N-terminally His-tagged Des proteins in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Materials

-

E. coli BL21(DE3) or similar expression host

-

pET series expression vector (e.g., pET28a) containing the des gene of interest with an N-terminal His6-tag

-

Luria-Bertani (LB) medium

-

Kanamycin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

4.1.2. Protocol

-

Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC Purification:

-

Add the clarified supernatant to a column containing 2-3 mL of pre-equilibrated Ni-NTA agarose resin.

-

Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

-

Wash the resin with 10 column volumes of Wash Buffer.

-

Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

-

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C.

Enzyme Assays

4.2.1. DesI and DesV (Aminotransferases) Coupled Spectrophotometric Assay

This assay measures the activity of the aminotransferases DesI and DesV by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer (pH 8.0)

-

200 µM NADH

-

10 mM L-glutamate

-

5 units of glutamate dehydrogenase

-

1 mM TDP-4-keto-6-deoxy-D-glucose (for DesI) or 1 mM TDP-3-keto-4,6-dideoxy-D-glucose (for DesV)

-

Purified DesI or DesV enzyme (e.g., 1-5 µg)

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Initiate the reaction by adding the TDP-sugar substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).

-

4.2.2. DesIV (Dehydratase) HPLC-Based Assay

This assay directly measures the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose by HPLC.

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM TDP-D-glucose

-

Purified DesIV enzyme (e.g., 1-2 µg)

-

-

Procedure:

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with a C18 column, monitoring at 267 nm.

-

Quantify the product peak by comparing its area to a standard curve of TDP-4-keto-6-deoxy-D-glucose.

-

4.2.3. DesVI (N,N-dimethyltransferase) Radiolabel Assay

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into the TDP-sugar substrate.

-

Reaction Mixture (50 µL):

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM TDP-3-amino-3,4,6-trideoxy-D-glucose

-

100 µM [14C-methyl]-S-adenosyl-L-methionine

-

Purified DesVI enzyme (e.g., 1-5 µg)

-

-

Procedure:

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by spotting the mixture onto a DEAE-cellulose filter paper disc.

-

Wash the disc with water to remove unreacted [14C]SAM.

-

Measure the radioactivity retained on the disc using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled SAM.

-

Visualizations

The following diagrams illustrate the desosamine biosynthetic pathway and a typical experimental workflow.

Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine and its subsequent incorporation into this compound.

Caption: A generalized experimental workflow for the cloning, expression, purification, and characterization of desosamine biosynthetic enzymes.

Conclusion

The biosynthesis of desosamine is a complex and fascinating pathway that is essential for the antibiotic activity of this compound. A thorough understanding of the enzymes involved, their mechanisms, and their regulation is crucial for future efforts in antibiotic drug development. The methodologies and data presented in this guide provide a foundation for researchers to further investigate this pathway and to engineer novel macrolide antibiotics with improved therapeutic properties. Further research to elucidate the kinetic parameters and substrate specificities of all the Des enzymes will be invaluable for the advancement of these efforts.

References

- 1. Molecular architecture of DesV from Streptomyces venezuelae: A PLP-dependent transaminase involved in the biosynthesis of the unusual sugar desosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development of a Streptomyces venezuelae-Based Combinatorial Biosynthetic System for the Production of Glycosylated Derivatives of Doxorubicin and Its Biosynthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Enzymology of the Radical SAM Enzyme DesII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-dimensional structure of DesVI from Streptomyces venezuelae: a sugar N,N-dimethyltransferase required for dTDP-desosamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Susibility Testing of Pikromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pikromycin, a macrolide antibiotic produced by Streptomyces venezuelae, represents a unique member of its class due to its minimalist structure.[1] While not currently a frontline clinical antibiotic, its distinct biochemical properties and potential as a scaffold for novel ketolide development necessitate standardized methods for evaluating its antimicrobial activity.[2] These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard antimicrobial susceptibility testing (AST) methods.

It is critical to note that as of the date of this document, there are no established interpretive criteria (breakpoints) for this compound from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the protocols provided herein are for the determination of the Minimum Inhibitory Concentration (MIC) and inhibition zone diameters, which can be used for research and comparative purposes. The establishment of clinical breakpoints would require extensive pharmacokinetic/pharmacodynamic (PK/PD) and clinical outcome data.

Mechanism of Action

This compound inhibits bacterial growth by targeting the 50S ribosomal subunit and blocking protein synthesis.[1] It binds to the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain.[1] This mechanism is characteristic of macrolide antibiotics.

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains. This data is intended for comparative purposes and to provide an expected range for experimental results.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | TolC mutant | 4 | [3] |

| Staphylococcus aureus | NorA mutant | 4 | [3] |

| Bacillus subtilis | Wild Type | 2 | [3] |

Note: The provided MIC values are from a single study and may not be representative of all strains of these species. Further testing is required to establish a comprehensive spectrum of activity.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These are based on established methods for other macrolides and should be adapted as necessary for specific research needs.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.[4][5]

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., ethanol or DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[6]

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the appropriate solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Broth microdilution workflow.

Agar Dilution Method

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[7]

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculator (e.g., multipoint replicator)

-

Quality control (QC) strains

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of this compound stock solution to molten MHA before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using an inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate. This should deliver approximately 10^4 CFU per spot.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a bacterial colony or allows for only a faint haze.

Caption: Agar dilution workflow.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[8][9]

Materials:

-

This compound-impregnated disks (disk potency to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923)[10]

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk to the nearest millimeter.

Caption: Disk diffusion workflow.

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of AST results.[6]

-

QC Strains: A panel of well-characterized QC strains with known susceptibility to macrolides should be tested concurrently with the experimental isolates. Recommended QC strains for macrolides by CLSI and EUCAST include:

-

Acceptance Criteria: Since there are no established QC ranges for this compound, it is recommended to maintain a laboratory-specific log of MIC values and zone diameters for the QC strains. Results should be consistent within a narrow range (e.g., ±1 two-fold dilution for MICs). Any significant deviation may indicate issues with the media, inoculum, or this compound stock.

Interpretation of Results

As previously stated, there are no established CLSI or EUCAST breakpoints for this compound. Therefore, results should be reported as the MIC value (in µg/mL) or the zone diameter (in mm). These values can be used for:

-

Comparative analysis: Comparing the activity of this compound against different bacterial species or strains.

-

Structure-activity relationship studies: Evaluating the impact of chemical modifications to the this compound scaffold on antimicrobial potency.

-

Baseline data generation: Contributing to a larger dataset that could eventually support the establishment of interpretive criteria.

Conclusion

The protocols outlined in these application notes provide a framework for the standardized in vitro evaluation of the antimicrobial activity of this compound. Adherence to these methodologies, coupled with rigorous quality control, will ensure the generation of reliable and reproducible data. This is crucial for advancing the understanding of this compound's potential and for guiding future drug development efforts in the macrolide class of antibiotics. Further research is necessary to establish a broader spectrum of activity, define quality control ranges, and ultimately, to determine clinical breakpoints for this compound.

References

- 1. Co-produced natural ketolides methymycin and this compound inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Generation of Novel this compound Antibiotic Products Through Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. szu.gov.cz [szu.gov.cz]

- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 6. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of <i>Mycoplasma</i> (<i>‘Mesomycoplasma’</i>) <i>hyorhinis</i> - ProQuest [proquest.com]

- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heterologous Expression of the Pikromycin Pathway in E. coli

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the heterologous expression of the pikromycin biosynthetic pathway in Escherichia coli. It includes an overview of the pathway, protocols for genetic manipulation, fermentation, and product analysis, as well as quantitative data from relevant studies.

Introduction

This compound is a macrolide antibiotic naturally produced by Streptomyces venezuelae. Its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and several tailoring enzymes. The heterologous expression of this pathway in E. coli offers a promising alternative for the production and engineering of novel macrolide antibiotics due to E. coli's rapid growth and well-established genetic tools.[1][2][3][4][5] This document outlines the key steps and considerations for achieving successful production of this compound and its precursors in E. coli.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is initiated by the PikA locus, which encodes a Type I polyketide synthase responsible for assembling the macrolactone core.[6] The pathway involves several key gene clusters:

-

pikA locus: Encodes the modular PKS that synthesizes the 12-membered ring macrolactone 10-deoxymethynolide and the 14-membered ring macrolactone narbonolide.[6][7]

-

des locus: Contains the genes responsible for the biosynthesis of the deoxysugar TDP-D-desosamine and its subsequent attachment to the macrolactone core.[6]

-

pikC gene: Encodes a P450 hydroxylase that modifies the macrolide ring.[8]

-

pikD gene: Encodes a putative transcriptional activator.[8][9]

The concerted action of the enzymes encoded by these genes leads to the production of narbomycin, which is then hydroxylated to form this compound.

This compound Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of this compound.

Quantitative Data Summary

The following table summarizes the production titers of this compound and its precursors achieved in engineered E. coli and the native producer S. venezuelae.

| Product | Host Organism | Titer (mg/L) | Reference |

| Narbonolide | E. coli | 85 | [10] |

| Narbomycin | E. coli | 37 | [10] |

| Dehydrorabelomycin | E. coli | 25 | [2][3] |

| TW95c | E. coli | 10 | [2][3] |

| Erythromycin A | E. coli | 10 | [11] |

| Erythromycin C | E. coli | 0.4 | [12] |

| Erythromycin D | E. coli | 0.5 | [12] |

| This compound | S. venezuelae | 295.25 | [13][14] |

Experimental Protocols

This section provides detailed protocols for the heterologous expression of the this compound pathway in E. coli.

General Experimental Workflow

The overall workflow involves constructing expression plasmids, preparing a suitable E. coli host strain, performing fermentation, and finally, extracting and analyzing the products.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heterologous Biosynthesis of Type II Polyketide Products Using E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emsl.pnnl.gov [emsl.pnnl.gov]

- 5. Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Characterization and Analysis of the PikD Regulatory Factor in the this compound Biosynthetic Pathway of Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Refactoring the this compound synthase for the modular biosynthesis of macrolide antibiotics in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous Biosynthesis of Polyketides in Escherichia coli [gavinpublishers.com]

- 12. Engineered polyketide biosynthesis and biocatalysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systems metabolic engineering of Streptomyces venezuelae for the enhanced production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Genetic Manipulation of PikAIV for Novel Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of the PikAIV thioesterase (TE) domain for the synthesis of novel macrolide analogs. The protocols outlined below cover mutagenesis strategies, protein expression and purification, and detailed analytical methods for the characterization of new compounds.

Introduction

PikAIV is the terminal module of the pikromycin polyketide synthase (PKS) from Streptomyces venezuelae. Its thioesterase (TE) domain is responsible for the cyclization and release of the polyketide chain, forming the macrolactone core of this compound and related macrolides.[1] Genetic engineering of the PikAIV TE domain offers a powerful strategy to alter its substrate specificity, enabling the production of novel macrolide analogs with potentially improved therapeutic properties.[2][3] This is often necessary because the wild-type TE domain can act as a bottleneck in the processing of unnatural substrates, frequently leading to hydrolysis instead of the desired macrocyclization.[2]

Directed evolution and site-directed mutagenesis are key techniques to modify the PikAIV TE active site.[2][4] A crucial starting point for many directed evolution campaigns is the S148C mutation, which has been shown to enhance the catalytic efficiency and broaden the substrate scope of the enzyme.[5] By creating and screening libraries of PikAIV TE variants, it is possible to identify mutants with improved activity towards non-native polyketide chains, leading to the synthesis of new chemical entities.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant PikAIV Thioesterase

This table summarizes the kinetic parameters of wild-type (WT) PikAIV TE and the S148C mutant with both native and unnatural hexaketide substrates. The data demonstrates the enhanced catalytic efficiency of the S148C mutant.

| Enzyme | Substrate | kcat (min⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| PikAIV TE WT | Native Hexaketide | 1.2 ± 0.1 | 150 ± 20 | 130 ± 20 |

| PikAIV TE S148C | Native Hexaketide | 2.5 ± 0.2 | 120 ± 15 | 350 ± 40 |

| PikAIV TE WT | Epimerized Hexaketide | - (Hydrolysis) | - | - |

| PikAIV TE S148C | Epimerized Hexaketide | 0.8 ± 0.1 | 200 ± 30 | 67 ± 10 |

Data adapted from in vitro enzymatic assays. The epimerized hexaketide represents an unnatural substrate.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of PikAIV TE (S148C)

This protocol describes the introduction of the S148C point mutation into the PikAIV TE gene using a PCR-based method.

Materials:

-

pET-based expression vector containing the wild-type PikAIV TE gene

-

Mutagenic forward and reverse primers (designed to introduce the S148C mutation)

-

High-fidelity DNA polymerase (e.g., Phusion)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α for cloning)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification:

-

Set up a 50 µL PCR reaction with 10-50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix (10 mM each), 5 µL of 10x polymerase buffer, and 1 µL of high-fidelity DNA polymerase.

-

Perform PCR with the following cycling conditions: 95°C for 2 min, followed by 18-25 cycles of 95°C for 30 s, 60°C for 50 s, and 68°C for 1 min/kb of plasmid length, and a final extension at 68°C for 7 min.

-

-

DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Select colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Generation of a PikAIV TE Mutant Library by Error-Prone PCR

This protocol outlines the creation of a library of random mutants of the PikAIV TE gene for directed evolution studies.

Materials:

-

Plasmid containing the PikAIV TE gene (e.g., pET-PikAIV-TE-S148C) as a template

-

Taq DNA polymerase

-

Standard PCR primers flanking the PikAIV TE gene

-

dNTPs

-

MnCl₂

-

PCR purification kit

-

Expression vector and compatible restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells for library transformation

Procedure:

-

Mutagenic PCR:

-

Set up a PCR reaction with a low amount of template DNA (1-10 ng).

-

Use Taq polymerase due to its inherent error rate.

-

To increase the mutation rate, add MnCl₂ to the reaction mixture (0.05-0.5 mM). The concentration can be titrated to achieve the desired mutation frequency.

-

Use a higher number of PCR cycles (30-35 cycles).

-

-

Purification and Cloning:

-

Purify the PCR product using a PCR purification kit.

-

Digest the purified product and the expression vector with the appropriate restriction enzymes.

-

Ligate the digested PCR product into the expression vector using T4 DNA ligase.

-

-

Library Transformation: Transform the ligation mixture into highly competent E. coli cells and plate on selective media to generate the mutant library. The number of colonies will represent the size of your library.

Protocol 3: Expression and Purification of His-tagged PikAIV TE Variants

This protocol describes the expression of N-terminally His-tagged PikAIV TE variants in E. coli and their subsequent purification by immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the pET-PikAIV-TE expression plasmid

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity resin

-

PD-10 desalting columns

Procedure:

-

Expression:

-

Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PikAIV TE with elution buffer.

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a PD-10 desalting column.

-

Analysis: Analyze the purity of the protein by SDS-PAGE.

Protocol 4: In Vitro Activity Assay and Library Screening

This protocol describes a general method for assaying the activity of purified PikAIV TE variants and for screening mutant libraries for improved activity towards unnatural substrates.

Materials:

-

Purified PikAIV TE variants

-

Synthetic N-acetylcysteamine (SNAC) thioesters of polyketide intermediates (natural and unnatural)

-

Assay buffer (e.g., 100 mM phosphate buffer pH 7.5)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC or LC-MS system

Procedure:

-

Enzymatic Reaction:

-

Set up reactions in a 96-well plate format for high-throughput screening.

-